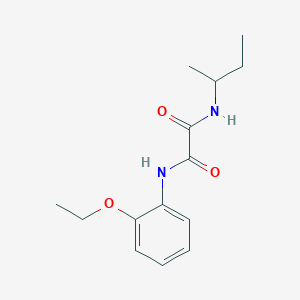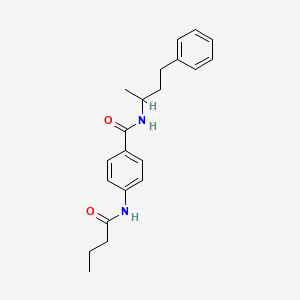
N-(sec-butyl)-N'-(2-ethoxyphenyl)ethanediamide
Descripción general
Descripción
N-(sec-butyl)-N'-(2-ethoxyphenyl)ethanediamide, also known as A-836,339, is a selective cannabinoid receptor type 2 (CB2) agonist. It has been synthesized to target the CB2 receptor, which is primarily expressed in immune cells and has been implicated in various diseases, including inflammation, cancer, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-N'-(2-ethoxyphenyl)ethanediamide has been used in various scientific research applications, including inflammation, cancer, and neurodegenerative disorders. Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. CB2 receptors have been shown to play a role in the regulation of inflammation. N-(sec-butyl)-N'-(2-ethoxyphenyl)ethanediamide has been shown to reduce inflammation in various animal models.
Cancer is a group of diseases characterized by the uncontrolled growth and spread of abnormal cells. CB2 receptors have been shown to play a role in the regulation of cancer cell growth and survival. N-(sec-butyl)-N'-(2-ethoxyphenyl)ethanediamide has been shown to inhibit the growth of various cancer cell lines.
Neurodegenerative disorders are a group of diseases characterized by the progressive loss of structure or function of neurons. CB2 receptors have been shown to play a role in the regulation of neuroinflammation and neuroprotection. N-(sec-butyl)-N'-(2-ethoxyphenyl)ethanediamide has been shown to reduce neuroinflammation and promote neuroprotection in various animal models.
Mecanismo De Acción
N-(sec-butyl)-N'-(2-ethoxyphenyl)ethanediamide selectively activates CB2 receptors, which are primarily expressed in immune cells. CB2 receptors have been shown to play a role in the regulation of inflammation, cancer cell growth and survival, and neuroinflammation and neuroprotection. Activation of CB2 receptors by N-(sec-butyl)-N'-(2-ethoxyphenyl)ethanediamide leads to the activation of various signaling pathways, including the cyclic AMP (cAMP) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
N-(sec-butyl)-N'-(2-ethoxyphenyl)ethanediamide has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and promoting neuroprotection. In animal models, N-(sec-butyl)-N'-(2-ethoxyphenyl)ethanediamide has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). N-(sec-butyl)-N'-(2-ethoxyphenyl)ethanediamide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and glioma. In addition, N-(sec-butyl)-N'-(2-ethoxyphenyl)ethanediamide has been shown to reduce neuroinflammation and promote neuroprotection in various animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(sec-butyl)-N'-(2-ethoxyphenyl)ethanediamide has several advantages for lab experiments. It is a selective CB2 receptor agonist, which allows for the specific activation of CB2 receptors without affecting other receptors. It has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, there are also limitations to using N-(sec-butyl)-N'-(2-ethoxyphenyl)ethanediamide in lab experiments. It is a synthetic compound, which may limit its translational potential. In addition, more research is needed to fully understand the long-term effects of N-(sec-butyl)-N'-(2-ethoxyphenyl)ethanediamide on various biological systems.
Direcciones Futuras
There are several future directions for the research of N-(sec-butyl)-N'-(2-ethoxyphenyl)ethanediamide. One direction is to further investigate the mechanisms of action of N-(sec-butyl)-N'-(2-ethoxyphenyl)ethanediamide on CB2 receptors and other biological systems. Another direction is to explore the potential therapeutic applications of N-(sec-butyl)-N'-(2-ethoxyphenyl)ethanediamide in various diseases, including inflammation, cancer, and neurodegenerative disorders. Finally, more research is needed to fully understand the pharmacokinetic and toxicological properties of N-(sec-butyl)-N'-(2-ethoxyphenyl)ethanediamide, which will be important for its translational potential.
Propiedades
IUPAC Name |
N'-butan-2-yl-N-(2-ethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-4-10(3)15-13(17)14(18)16-11-8-6-7-9-12(11)19-5-2/h6-10H,4-5H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTNDPVXAGVJSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NC1=CC=CC=C1OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-allyl-5-{[2-(mesitylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4104150.png)
![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanesulfonamide](/img/structure/B4104152.png)
![2-(benzylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4104162.png)
![N-{1-[4-allyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4104170.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B4104171.png)
![N-{1-[4-allyl-5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4104198.png)
![7,7-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4104213.png)
![N-(2,6-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4104214.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4104220.png)

![N-[(4-allyl-5-{[2-(1-naphthylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B4104224.png)
![1-[2-(4-morpholinyl)ethyl]-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4104230.png)
![1-[2-(4-fluorophenyl)ethyl]-4-{[4-(1H-pyrazol-1-yl)benzyl]amino}-2-pyrrolidinone](/img/structure/B4104235.png)
![N-{4-[(2,4-dimethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4104242.png)